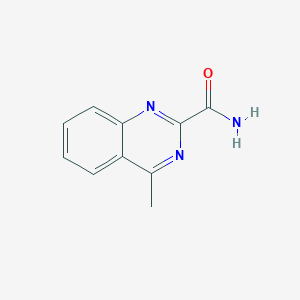

4-Methylquinazoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13535-92-7 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-methylquinazoline-2-carboxamide |

InChI |

InChI=1S/C10H9N3O/c1-6-7-4-2-3-5-8(7)13-10(12-6)9(11)14/h2-5H,1H3,(H2,11,14) |

InChI Key |

RNRDSFASSMRPKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methylquinazoline 2 Carboxamide

General Synthetic Strategies for Quinazoline-2-carboxamide (B14221085) Derivatives

The construction of quinazoline-2-carboxamide derivatives can be achieved through several strategic approaches. These methods often involve the initial formation of the quinazoline (B50416) ring system, followed by modifications, or the direct construction of the substituted quinazoline in a single or multi-step process.

Classical and Modified Cyclization Approaches to the Quinazoline Core

The formation of the quinazoline ring is a cornerstone of synthesizing these derivatives. Classical methods often suffer from drawbacks like harsh reaction conditions and limited substrate scope. mdpi.com However, numerous modified and novel cyclization strategies have been developed to overcome these limitations.

One of the earliest methods, described by Gabriel in 1903, involves the oxidation of a 3,4-dihydroquinazoline. mdpi.com More contemporary approaches often start from readily available precursors like 2-aminobenzonitriles, 2-aminobenzamides, or isatoic anhydrides. ekb.egresearchgate.net For instance, condensation of cyano- or nitro-activated o-fluorobenzaldehydes with amidines can yield substituted quinazolines through intramolecular cyclization. ekb.eg

Transition metal-catalyzed reactions have emerged as powerful tools for quinazoline synthesis, offering milder conditions and broader functional group tolerance. mdpi.com For example, copper-catalyzed one-pot tandem multi-component reactions of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) have been successfully employed. mdpi.com Similarly, copper-catalyzed reactions between 2-aminobenzaldehydes or ketones and phenacylazides provide an efficient route to functionalized quinazolines. mdpi.com Iron-catalyzed three-component approaches have also been developed, showcasing the versatility of transition metals in this field. mdpi.com

The following table summarizes various starting materials and the resulting quinazoline derivatives from different cyclization methods.

| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |

| 3,4-Dihydroquinazoline | Oxidation | Quinazoline | mdpi.com |

| o-Fluorobenzaldehydes, Amidine | K2CO3, Molecular Sieves | Substituted Quinazolines | ekb.eg |

| (2-Aminophenyl)methanols, Aldehydes, CAN | CuCl, CsOH | Functionalized Quinazolines | mdpi.com |

| 2-Aminobenzaldehyde/ketone, Phenacylazides | Cu(OAc)2, Triethylamine | Functionalized Quinazolines | mdpi.com |

| 2-Aminobenzylamines, Amines | FeBr2 | Quinazolines | mdpi.com |

Derivatization at the C-2 Carboxamide Position

Once the quinazoline core is established, or concurrently with its formation, the C-2 carboxamide group can be introduced and modified. A straightforward approach involves the reaction of a 2-(chloromethyl)quinazoline (B1630927) derivative with an appropriate amine to form the carboxamide.

A reported synthesis of N,N'-dimethyl-2-phenylquinazoline-4-carboxamide illustrates a two-step process where 4-chloro-2-phenylquinazolines are converted to 4-iodo-2-phenylquinazolines, which then react with dimethyl carbamic chloride in the presence of isopropyl magnesium chloride-lithium chloride. researchgate.net This highlights a method for introducing a substituted carboxamide at the C-4 position, and similar principles can be applied for C-2 derivatization.

Furthermore, post-synthesis modifications of a pre-formed quinazoline-carboxamide are common. For instance, a synthesized 6-bromoquinazolin-4-carboxamide can undergo Suzuki-Miyaura cross-coupling and Buchwald-Hartwig C-N bond-forming reactions, demonstrating the potential for extensive derivatization of the quinazoline scaffold after the initial synthesis. researchgate.net

Introduction and Modification of the C-4 Methyl Group

The C-4 methyl group of 4-methylquinazoline-2-carboxamide can be introduced using starting materials that already contain this feature. A common precursor for the synthesis of 4-methylquinazolines is 2-aminoacetophenone (B1585202). chemicalbook.comindexcopernicus.com

One synthetic route involves the reaction of 2-aminoacetophenone with chloroacetonitrile (B46850) in the presence of a catalyst like N-methyl-3(3-sulfopropyl)imidazolium hydrogen sulfate (B86663) in 1,4-dioxane. chemicalbook.com Another method utilizes the reaction of o-aminoacetophenone with 2-chloroacetamide (B119443) in absolute ethanol (B145695) with phosphoric acid as a catalyst, followed by reflux. chemicalbook.com

The synthesis of 4-methylquinazoline (B149083) itself has been optimized using 2-aminoacetophenone and formamide (B127407) as starting materials. The use of a Lewis acid catalyst like BF3-Et2O at 150°C for 6 hours has been shown to provide high yields. indexcopernicus.com These methods for introducing the C-4 methyl group can be adapted for the synthesis of the target carboxamide by using appropriate C-2 precursors.

The following table details synthetic methods for introducing the C-4 methyl group.

| Starting Material | Reagents/Catalyst | Product | Reference |

| 2-Aminoacetophenone, Chloroacetonitrile | N-methyl-3(3-sulfopropyl)imidazolium hydrogen sulfate, 1,4-dioxane | 2-(chloromethyl)-4-methylquinazoline (B46745) | chemicalbook.com |

| o-Aminoacetophenone, 2-Chloroacetamide | H3PO4, Ethanol | 2-(chloromethyl)-4-methylquinazoline | chemicalbook.com |

| 2-Aminoacetophenone, Formamide | BF3-Et2O | 4-Methylquinazoline | indexcopernicus.com |

Multi-component Reactions in Quinazoline-2-carboxamide Synthesis

Multi-component reactions (MCRs) have gained prominence in the synthesis of complex molecules like quinazoline derivatives due to their efficiency, atom economy, and the ability to generate structural diversity in a single step. bohrium.comnih.govnih.gov

A notable catalyst-free, one-pot, multi-component synthesis of quinazolin-4-carboxamides has been reported using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate. researchgate.netbohrium.com This method demonstrates good reactivity and tolerates a wide range of functional groups, proceeding under mild conditions. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been applied to the synthesis of polycyclic quinazolinones. nih.gov One approach involves an ammonia-Ugi-4CR followed by palladium-catalyzed annulation. nih.gov Another innovative strategy utilizes cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR strategies offer a streamlined approach to constructing the quinazoline core with the desired substitutions in fewer steps compared to traditional linear syntheses. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This has led to the exploration of advanced catalytic systems and green chemistry principles in the synthesis of quinazoline derivatives.

Catalytic Approaches in this compound Synthesis

Organocatalysis has emerged as a valuable tool in quinazoline synthesis, offering a metal-free alternative. nih.gov For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a basic organocatalyst in the oxidative cyclization of 2-fluorobenzaldehyde (B47322) and 2-aminopyridines to access quinazolinones. frontiersin.org

In the context of multi-component reactions, various organocatalysts have been employed. Acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. nih.govfrontiersin.org Triethanolamine (TEOA) has been utilized as a catalyst in an eco-friendly domino multi-component strategy for the synthesis of quinazolinone derivatives in an aqueous medium. nih.gov

The following table provides examples of catalytic approaches in quinazoline synthesis.

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Oxidative Cyclization | 2-Fluorobenzaldehyde, 2-Aminopyridines | Quinazolinones | frontiersin.org |

| Acetic Acid | Three-component reaction | Isatoic anhydride, Aryl amines, Cyclic ketones | Spiro-fused quinazolinones | nih.govfrontiersin.org |

| Triethanolamine (TEOA) | Domino multi-component reaction | Isatoic anhydride, Aldehydes, Nitrogen sources | Quinazolinone derivatives | nih.gov |

Reactivity and Functional Group Interconversions of this compound

The this compound molecule possesses several reactive sites, including the carboxamide moiety and the quinazoline ring system, which allow for a variety of chemical transformations.

Chemical Modifications of the Carboxamide Moiety

The carboxamide group at the 2-position of the quinazoline ring is a key functional handle for derivatization. It can undergo various transformations to introduce diverse functionalities, which is a common strategy in the development of new therapeutic agents.

One common modification involves the reaction of the primary amide with various electrophiles. For instance, N-acylation can be achieved to introduce different acyl groups. Hydrolysis of the carboxamide to the corresponding carboxylic acid provides a versatile intermediate for further modifications, such as esterification or coupling with different amines to form secondary or tertiary amides. The synthesis of pyridinium-2-carbaldoximes with a quinolinium carboxamide moiety has been achieved through the initial formation of the corresponding quinolinium carboxamide from its carboxylic acid. acs.org

In the context of developing novel antimalarials, the ester at the 2-position of a quinazolinone precursor was found to be sufficiently reactive to introduce various amines, leading to the formation of quinazolinone-2-carboxamides. acs.org This highlights the feasibility of modifying the carboxamide group to explore structure-activity relationships.

Transformations on the Quinazoline Ring System

The quinazoline ring system itself is amenable to a range of chemical transformations, allowing for the introduction of substituents at various positions. The methyl group at the 4-position can potentially undergo oxidation or halogenation under specific conditions, providing a route to further functionalization.

More significantly, the 4-position of the quinazoline ring can be a site for nucleophilic substitution, although this is more common in quinazolines with a leaving group at this position. However, the design and synthesis of 4-substituted quinazoline-2-carboxamide derivatives have been reported, where various substituents are introduced at the 4-position to target specific biological receptors. nih.gov For example, a series of novel 4-phenylquinazoline-2-carboxamides were synthesized as potent ligands for the translocator protein. nih.gov The synthesis of these compounds often involves building the quinazoline ring with the desired substituent already in place on the starting materials.

A notable reaction involves the use of 2-(chloromethyl)-4-methylquinazoline as a precursor. This compound can undergo coupling reactions, for instance with acetaldehyde (B116499) under alkaline conditions, to form more complex structures. google.com This precursor could also be a starting point for synthesizing this compound through nucleophilic substitution of the chloro group followed by conversion to the carboxamide.

Formation of Fused Heterocyclic Systems from this compound Precursors

Quinazolinone derivatives are valuable building blocks for the synthesis of fused polycyclic heterocyclic systems. tandfonline.com These fused systems are of great interest due to their diverse pharmacological activities. rsc.orgnih.gov

The strategy often involves the presence of reactive functional groups on the quinazolinone core that can participate in intramolecular or intermolecular cyclization reactions. For example, a quinazolinone with an appropriately positioned amino or hydroxyl group could be cyclized with a suitable reagent to form a new fused ring.

Recent advances have focused on the synthesis of 2,3-fused quinazolinones, where the new ring is fused to the N1 and C2 positions or the C2 and N3 positions of the quinazolinone core. rsc.org These strategies include transition-metal-catalyzed cyclizations, cycloadditions, and other cascade reactions. rsc.org While these examples often start from quinazolinone precursors, the principles can be extended to derivatives of this compound, provided suitable functional groups are present.

The Buchwald-Hartwig cross-coupling reaction has been successfully employed to synthesize five-membered heterocycle-fused quinazolinones. researchgate.net This involves coupling a bromo-substituted heterocyclic ester with an aminopyridine derivative, followed by intramolecular cyclization. This methodology could potentially be adapted to create fused systems based on the this compound scaffold.

Table 2: Examples of Fused Heterocyclic Systems from Quinazolinone Precursors

| Fused System | Synthetic Strategy | Reference |

|---|---|---|

| Pyrido-fused Quinazolinones | Copper-Mediated Tandem C-H Amination and Annulation | tandfonline.com |

| Thiazolo[5,4-f]quinazolin-9(8H)-one | Late-Stage C–H Arylation | tandfonline.com |

| Quinazolino[4,3-b]quinazolines | Sequential C–N Bond Formation and Aerobic Oxidative Cyclization | tandfonline.com |

Structure Activity Relationship Sar Studies of 4 Methylquinazoline 2 Carboxamide Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships (SAR) for 4-methylquinazoline-2-carboxamide derivatives involves a systematic approach to understand how chemical structure correlates with biological activity. A primary methodological framework begins with the synthesis of a series of analogues where specific parts of the lead compound are systematically varied. acs.orgrsc.org This often involves techniques like molecular hybridization, which combines two or more pharmacophores to create a new molecule with potentially enhanced or synergistic activity. nih.gov

Once synthesized, these derivatives undergo biological evaluation to determine their potency and efficacy in relevant assays. nih.gov For instance, in the context of anticancer agents, this would involve testing the compounds against various cancer cell lines. mdpi.com The data from these assays are then analyzed to identify trends and patterns. For example, researchers might observe that adding a specific functional group at a particular position consistently increases activity. acs.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are also integral to the SAR elucidation process. researchgate.net Molecular docking predicts how a molecule binds to a target receptor, providing insights into the key interactions that drive activity. nih.gov QSAR models use statistical methods to correlate the physicochemical properties of the compounds with their biological activity, helping to predict the activity of new, unsynthesized derivatives. researchgate.net

Influence of Substituents on Quinazoline-2-carboxamide (B14221085) Biological Activity

The biological activity of quinazoline-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinazoline (B50416) core. acs.orgnih.gov

Modifications at the C-4 Position and Their Impact on Activity

The C-4 position of the quinazoline ring is a critical site for modification, and substitutions at this position can significantly impact biological activity. For instance, the introduction of a lipophilic character at the C-4 position has been suggested to be desirable for novel inhibitory affinity. nih.gov

In the development of antitrypanosomal agents, replacing an oxygen atom at the C-4 position with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores led to a significant enhancement of activity. nih.gov This suggests that the C-4 position can be functionalized to introduce additional mechanisms of action.

Furthermore, in the context of AcrB inhibitors to combat bacterial multidrug resistance, a 4-morpholinoquinazoline-2-carboxamide core was identified as a promising chemical skeleton for further optimization. nih.gov This highlights the importance of the substituent at the C-4 position in determining the specific therapeutic application of these derivatives.

It is noteworthy that the reactivity of the C-4 position in nucleophilic aromatic substitutions is well-documented, making it a synthetically accessible site for introducing diverse functionalities. nih.gov

Role of the Carboxamide Group and its Substituents

The carboxamide group at the C-2 position and its substituents play a crucial role in the biological activity of this compound derivatives. In a study on antimalarial compounds, the primary amide analogue of a potent derivative was found to be moderately potent, suggesting the potential for replacing the acidic moiety of the original hit. acs.org This indicates that while important, the carboxamide can be modified to fine-tune activity.

In the design of dual PI3K and HDAC inhibitors, a hydroxamic acid moiety was introduced as a zinc-binding functional group, linked to the quinazoline pharmacophore. nih.gov This highlights how the carboxamide group can be replaced with other functionalities to target specific enzymes. Systematic SAR studies revealed that the linker between the benzamide (B126) (a replacement for the carboxamide) and the quinazoline moieties was critical for inhibitory effects. researchgate.net

The following table summarizes the inhibitory activities of selected benzamide-quinazoline derivatives, illustrating the impact of the linker and substituents on PI3Kα and HDAC1 inhibition. researchgate.net

| Compound | Linker | R | PI3Kα IC50 (nM) | HDAC1 IC50 (nM) |

| 1 | Phenyl | H | >10000 | 28.3 |

| 2 | Ethyl | H | 185.4 | 125.6 |

| 3 | Phenyl | SO2NH2 | 89.3 | 25.1 |

| 4 | Ethyl | SO2NH2 | 15.7 | 110.2 |

This table is based on data presented in the referenced study and is for illustrative purposes.

These findings underscore the importance of the carboxamide group and its substituents, including the linker, in modulating the potency and selectivity of these compounds.

Effects of Substitutions on the Fused Benzene (B151609) Ring (Positions 5-8)

Substitutions on the fused benzene ring (positions 5 through 8) of the quinazoline scaffold can significantly influence the biological activity of the resulting derivatives. The electronic properties of these substituents play a key role. Electron-donating groups are generally considered activating, meaning they increase the reactivity of the benzene ring, while electron-withdrawing groups are deactivating. libretexts.org

For instance, the presence of electron-rich substituents on the quinazoline core has been shown to be effective in certain chemical transformations. nih.gov In the context of anticancer activity, a phenyl ring at the eighth position and a nitro group (an electron-withdrawing group) at the sixth position have been associated with improved potency. nih.gov This suggests that a combination of different types of substituents at various positions can be beneficial.

Furthermore, modifications at the 6- and 7-positions have been explored to create multi-kinase inhibitors with effective anti-proliferative activity against several cancer cell lines. mdpi.com The specific nature and position of these substituents can direct the interaction of the molecule with its biological target.

The following table provides a general overview of how different types of substituents on a benzene ring can affect its reactivity. libretexts.org

| Substituent Type | Effect on Ring | Examples |

| Activating | Electron-donating | -NH2, -OH, -OR, -Alkyl |

| Deactivating | Electron-withdrawing | -NO2, -CF3, -CN, -COR |

This table illustrates general principles of substituent effects on a benzene ring.

These examples demonstrate that strategic substitution on the fused benzene ring is a critical aspect of designing quinazoline derivatives with desired pharmacological properties.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The identification of key pharmacophoric elements within the this compound scaffold is essential for understanding its biological activity and for the rational design of new derivatives. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For quinazoline-2-carboxamide derivatives, several key pharmacophoric features have been identified through extensive SAR studies. acs.orgnih.gov The quinazoline ring itself serves as a rigid scaffold, holding the other functional groups in a specific spatial orientation. chim.it

In the context of antimalarial activity, the benzyl (B1604629) group on the left-hand side (LHS) of the molecule was found to be important, as its replacement with a cyclohexyl group led to inactivity. acs.org The linker between the quinazolinone ring and an acidic function on the right-hand side (RHS) of the molecule was also critical. A specific ether oxygen atom within this linker was suggested to establish key interactions, likely through hydrogen bonding or dipole interactions. acs.org

The carboxamide group at the C-2 position is another important pharmacophoric element. acs.org While it can be replaced, its presence and the nature of its substituents significantly influence activity. nih.gov For instance, in some cases, a free carboxylic acid is crucial. nih.gov

The following table summarizes some of the key pharmacophoric elements identified in different studies on quinazoline derivatives.

| Pharmacophoric Element | Position | Apparent Role |

| Quinazoline Core | - | Rigid scaffold |

| Substituent at C-4 | C-4 | Modulates activity and can introduce new mechanisms |

| Carboxamide/Amide Group | C-2 | Interaction with target, can be modified |

| Benzyl Group | LHS | Important for binding (in some contexts) |

| Linker with Heteroatom | RHS | Establishes key interactions (e.g., H-bonds) |

These elements provide a blueprint for designing new molecules with desired biological profiles.

Rational Design and Lead Optimization Strategies Guided by SAR

Structure-activity relationship (SAR) data provides the foundation for the rational design and lead optimization of this compound derivatives. nih.govnih.gov Once the key pharmacophoric elements and the influence of various substituents are understood, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

A common strategy is lead optimization, where a promising "lead" compound is systematically modified to enhance its desirable properties. nih.gov For example, if a lead compound shows good potency but poor metabolic stability, modifications can be made to address this "metabolic soft spot". In one study, the replacement of an ethyl substituent with a trifluoromethyl group was shown to improve metabolic stability without significantly altering the compound's lipophilicity. acs.org

Molecular hybridization is another rational design strategy where two or more pharmacophores are combined into a single molecule to create a hybrid with potentially synergistic or multi-target activity. rsc.orgnih.gov This approach has been used to develop dual inhibitors of PI3K and HDAC, for example. nih.gov

The following table outlines some of the strategies used in the rational design and lead optimization of quinazoline derivatives.

| Strategy | Goal | Example |

| Lead Optimization | Improve potency, selectivity, or pharmacokinetics | Replacing a metabolically labile group with a more stable one. acs.org |

| Molecular Hybridization | Create synergistic or multi-target compounds | Combining a quinazoline scaffold with a pharmacophore from another drug class. nih.gov |

| Scaffold Hopping | Discover novel chemical series with similar activity | Replacing the quinazoline core with a different but structurally related scaffold. |

| Structure-Based Design | Design molecules that fit a specific target | Using the 3D structure of a target protein to guide the design of inhibitors. |

These strategies, guided by a deep understanding of SAR, are crucial for the development of new and effective therapeutic agents based on the this compound scaffold.

Biological Evaluation and Mechanistic Investigations of 4 Methylquinazoline 2 Carboxamide Analogs

In Vitro Biological Screening Methodologies

The initial assessment of the biological potential of 4-methylquinazoline-2-carboxamide analogs typically involves a variety of in vitro screening methodologies. These assays are crucial for identifying promising compounds and elucidating their preliminary structure-activity relationships (SAR).

A primary screening method is the whole-cell parasite assay , which was utilized to evaluate the inhibition of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This high-throughput, high-content screening approach allows for the rapid assessment of a large number of compounds against the amastigote form of the parasite. nih.gov

For anticancer activity, antiproliferative assays are commonly employed against a panel of human tumor cell lines. For instance, the activities of certain quinazoline (B50416) derivatives have been evaluated against cell lines such as SW480, A549, A431, and NCI-H1975. nih.gov The MTT assay is another standard method used to determine the anticancer activity of these compounds against various cancer cell lines. researchgate.net

In the context of antibacterial research, in vitro antibacterial and antifungal activity is assessed to determine the minimum inhibitory concentration (MIC) of the compounds. researchgate.net For example, the efficacy of quinazolinone derivatives has been tested against the Mycobacterium tuberculosis H37Rv strain. nih.gov

Furthermore, physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are evaluated early in the discovery process. These evaluations include measurements of log D (at a specific pH), kinetic solubility, in vitro microsomal metabolism in different species (e.g., mouse and human), and permeability assays like the parallel artificial membrane permeability assay (PAMPA). nih.gov In silico ADME and molecular docking studies are also performed to correlate with in vitro results and predict the drug-like properties of the synthesized compounds. researchgate.net

Enzyme Inhibition Studies of this compound Derivatives

A significant area of investigation for this compound derivatives is their ability to inhibit various enzymes, which are often key players in disease pathogenesis.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. nih.govnih.gov A series of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives have been identified as noncovalent inhibitors of DprE1. nih.gov These compounds interact with the crucial Cys387 residue in the enzyme's active site. nih.gov

AcrB: This protein is a major multidrug efflux pump in Escherichia coli and other Gram-negative bacteria, contributing significantly to antibiotic resistance. nih.gov While a direct link to this compound is not explicitly detailed in the provided results, the broader class of 4-substituted quinazoline-2-carboxamide (B14221085) derivatives has been noted in the context of AcrB inhibitor research. researchgate.net Further investigation into specific analogs is warranted. Benzo[h]chromene derivatives have also been designed and evaluated as AcrB inhibitors. nih.gov

Janus Kinase 2 (JAK2): The JAK/STAT pathway is implicated in various solid tumors, making JAK2 a target for cancer therapy. researchgate.net Molecular docking and dynamics studies have been performed on 2,4-disubstituted quinazoline compounds to understand their inhibitory mechanism against JAK2. researchgate.net

Protein Kinases: The quinazoline scaffold is a privileged structure for targeting protein kinases. nih.govnih.gov

Phosphoinositide 3-Kinases (PI3Ks): Novel 4-methyl quinazoline derivatives have been discovered as dual inhibitors of PI3K and histone deacetylases (HDACs), showing nanomolar potencies. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have shown potent inhibitory activity against wild-type EGFR. nih.gov

p21-Activated Kinase 4 (PAK4): Structure-based design has led to the discovery of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective PAK4 inhibitors. researchgate.net

FLT3: 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have been identified as highly selective inhibitors of FLT3, a target in acute myeloid leukemia. nih.gov

Succinate Dehydrogenase (SDH): SDH is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. Novel quinazolinone-2-carbohydrazide derivatives have been developed as effective inhibitors of fungal SDH, demonstrating potent antifungal activity. nih.gov For instance, compound E23 showed significant inhibition of SDH from Rhizoctonia solani. nih.gov Similarly, novel quinolin-2(1H)-one analogues have been designed as potential fungicides targeting SDH. nih.gov

Carbonic Anhydrases (CAs): Quinazolinone derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms, including CA-II, which is associated with glaucoma. frontiersin.org Additionally, 4-anilinoquinazoline-based benzenesulfonamides have been shown to be nanomolar inhibitors of CA isoforms I, II, IX, and XII. nih.gov

Understanding the interactions between this compound derivatives and their target enzymes is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics simulations are instrumental in elucidating these interactions. frontiersin.orgnih.gov

For DprE1 inhibitors, molecular docking has been used to visualize the interactions of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives with the enzyme's active site, highlighting non-covalent interactions with the Cys387 residue. nih.gov

In the case of JAK2 inhibitors, molecular dynamics simulations have provided mechanistic insights into the binding of 2,4-disubstituted quinazoline compounds. researchgate.net

For FLT3 inhibitors, the quinazoline core is believed to bind tightly to the ATP-binding site. The selectivity of these inhibitors is attributed to subtle differences in the active site residues of various kinases. For example, an ionic interaction between the piperazine (B1678402) ring of an inhibitor and Asp829 in FLT3 is thought to enhance binding affinity and selectivity. nih.gov

Molecular docking of a potent EGFR inhibitor suggested a binding mode similar to that of the known drug lapatinib. nih.gov The interaction map of quinoxaline (B1680401) analogs with the active site of DprE1 has been elucidated through co-crystal structures, providing a high-resolution understanding of the binding.

The interaction between a ligand and its target protein can be understood through various models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov These models help to explain the thermodynamics and kinetics of binding. nih.govmdpi.com

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, the interaction of this compound analogs with specific receptors is another important area of study.

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a promising drug target for neurodegenerative diseases like Alzheimer's. nih.gov A series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of the well-known TSPO reference ligand, PK11195. nih.gov

Many of these derivatives demonstrated high binding affinity to TSPO, with Kᵢ values in the nanomolar and even subnanomolar range. nih.gov Importantly, these compounds showed selectivity for TSPO over the central benzodiazepine (B76468) receptor. nih.gov The structure-affinity relationships of these compounds were consistent with a previously established pharmacophore model for ligand-TSPO interaction. nih.gov

Cellular and Molecular Mechanism of Action Studies

To understand the broader biological effects of this compound analogs, studies on their cellular and molecular mechanisms of action are essential.

For the dual PI3K and HDAC inhibitors, lead compounds were shown to modulate the expression of downstream signaling molecules p-AKT and Ac-H3 in HCT116 cancer cells. nih.gov This modulation resulted in cell cycle arrest and the induction of apoptosis. nih.gov

In the context of EGFR inhibition, Western blot analyses revealed that a potent quinazoline derivative significantly inhibited the activation of EGFR and its downstream signaling pathways, including Akt and Erk1/2, in lung cancer cells. nih.gov

For the antifungal quinazolinone-2-carbohydrazide derivatives targeting SDH, it was observed that the lead compound E23 triggered significant morphological changes in fungal mycelia. nih.gov It also led to an increase in the conductivity and permeability of the fungal cell membrane, indicating a disruptive effect on cell integrity. nih.gov

The study of 2-aryl-4-aminoquinazoline series in Trypanosoma cruzi involved a post-screening design strategy that explored variations at the 2- and 4-positions of the quinazoline core to understand their impact on activity and pharmacokinetic properties. nih.gov

Modulation of Cellular Pathways (e.g., NO production, efflux pumps, TLR4 signaling)

The biological activity of this compound analogs is often linked to their ability to modulate critical cellular pathways. Research has focused on several key areas, including the inhibition of bacterial efflux pumps and the modulation of inflammatory signaling pathways like Toll-like receptor 4 (TLR4).

Efflux Pump Inhibition:

A significant area of investigation for quinazoline derivatives is their role as efflux pump inhibitors (EPIs). Efflux pumps are proteins in bacterial membranes that actively expel antibiotics, contributing to multidrug resistance (MDR). nih.gov By inhibiting these pumps, EPIs can restore the effectiveness of conventional antibiotics. frontiersin.org Several series of quinazoline derivatives have been evaluated for their ability to inhibit efflux pump activity in Gram-negative bacteria. nih.govresearchgate.net

Studies on quinazoline-based compounds have shown they can act as potent EPIs against various bacterial strains. For instance, certain 2-arylquinazoline derivatives have demonstrated promising synergism with antibiotics against Staphylococcus aureus strains that overexpress the NorA efflux pump. nih.gov Similarly, other analogs have been found to be active against Mycobacterium avium by inhibiting its efflux pumps, thereby enhancing the efficacy of antibiotics like clarithromycin (B1669154). unipg.it While these studies focus on the broader quinazoline scaffold, the findings suggest a promising mechanism for this compound analogs. The core mechanism involves the inhibitor molecule binding to the efflux pump, often the AcrB subunit in Gram-negative bacteria, preventing it from expelling the antibiotic. nih.gov

| Compound Class | Target Pathway/Organism | Key Findings | Reference(s) |

| 2-Arylquinazoline derivatives | NorA efflux pump in S. aureus | Showed promising synergism with ciprofloxacin (B1669076) against S. aureus strain SA-1199B. | nih.gov |

| Quinazoline derivatives | Efflux pumps in Mycobacterium avium | Exhibited synergistic activity with clarithromycin against a clinical M. avium isolate. | unipg.it |

| Quinazoline derivatives (BG1189, BG1190) | AcrAB-TolC efflux pump in Gram-negative bacteria | Proposed as EPIs that enhance the activity of chloramphenicol. | nih.govresearchgate.net |

TLR4 Signaling:

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering inflammatory responses. frontiersin.orgnih.gov Dysregulation of TLR4 signaling is implicated in various inflammatory diseases and cancer. frontiersin.orgnih.gov The inhibition of TLR4 signaling is a therapeutic strategy to control excessive inflammation. frontiersin.org In preclinical models of colitis-associated colon cancer, blocking TLR4 signaling has been shown to significantly reduce tumor development and progression by decreasing pro-inflammatory cytokines and the infiltration of macrophages. nih.gov While direct studies on this compound analogs as TLR4 modulators are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is under investigation for this activity. The potential for these analogs to modulate TLR4 pathways represents an important area for future research, given the role of TLR4 in linking inflammation and carcinogenesis. nih.gov

Information regarding the direct modulation of nitric oxide (NO) production by this compound analogs is not prominently featured in the reviewed scientific literature.

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for drug development. nih.govnih.gov A combination of computational and experimental methods, often termed chemical genomics, is employed to identify and validate the targets of novel agents like this compound analogs. nih.gov

Pharmacophore Modeling and Synthesis: One common approach begins with a known ligand for a specific target. For example, a series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of PK11195, a known reference ligand for the 18 kDa translocator protein (TSPO). nih.gov These analogs were then synthesized and tested for their binding affinity to the intended target. This method confirmed that a number of the quinazoline-2-carboxamide derivatives bind to TSPO with high affinity, validating it as a direct target. nih.gov

Polypharmacology and Dual-Target Inhibition: Modern drug discovery increasingly explores polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach has been applied to 4-methyl quinazoline derivatives. By combining the pharmacophore of a PI3K inhibitor with a zinc-binding group characteristic of histone deacetylase (HDAC) inhibitors, researchers developed dual inhibitors. nih.gov Subsequent biological evaluation confirmed that these compounds concurrently inhibited both PI3K and HDAC enzymes at nanomolar concentrations and modulated downstream pathways, validating these two kinases as targets. nih.gov

Target-Based Screening and Mechanistic Studies: For anticancer activity, quinazoline derivatives have been evaluated against specific targets known to be involved in cancer progression, such as the epidermal growth factor receptor (EGFR). researchgate.net Compounds are screened for their ability to inhibit the enzyme's activity. Further validation involves cellular assays to see if the compounds can induce apoptosis or cause cell cycle arrest in cancer cell lines that are dependent on the target, such as those with EGFR mutations. researchgate.net

| Compound Class | Identified Target(s) | Validation Approach | Reference(s) |

| 4-Phenylquinazoline-2-carboxamides | Translocator protein (TSPO) | Design as aza-isosteres of a known ligand (PK11195) and competitive binding assays. | nih.gov |

| 4-Methyl quinazoline derivatives | Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC) | Design of dual-target inhibitors based on pharmacophores; confirmed via enzyme inhibition and cellular pathway modulation assays. | nih.gov |

| 4-Anilinoquinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Enzyme inhibition assays (EGFRWT and EGFRL858R/T790M); cellular assays showing apoptosis and cell cycle arrest. | researchgate.net |

In Vivo Pharmacological Activity in Preclinical Models (Excluding Human Clinical Data)

The therapeutic potential of this compound analogs has been assessed in various preclinical animal models, primarily focusing on anticancer efficacy. These studies provide crucial information on the in vivo activity of these compounds.

One study investigated a 4-methyl quinazoline derivative that was identified as a dual PI3K/HDAC inhibitor. nih.gov Following favorable pharmacokinetic studies, this lead compound was evaluated in two different mouse xenograft models of human cancer. In the HCT116 colon cancer xenograft model, the compound demonstrated significant in vivo anticancer efficacy, resulting in a tumor growth inhibition of 45.8%. nih.gov In a separate HGC-27 gastric cancer xenograft model, the same compound showed an even more potent effect, with a tumor growth inhibition of 62.6%. nih.gov These findings highlight the significant in vivo pharmacological activity of this class of compounds in preclinical cancer models.

Other related quinazoline derivatives have also shown promising results. For example, certain 2-aryl-4-aminoquinazolines, designed through bioisosteric replacement from isoquinoline (B145761) amines, were evaluated for cytotoxicity. researchgate.net One particular compound from this series, 4a, exhibited notable antitumor activity against a human epidermic carcinoma (KB) cell line in vitro and was highlighted for its potential in vivo. researchgate.net

| Compound/Analog | Preclinical Model | Pharmacological Activity | Reference(s) |

| 4-Methyl quinazoline derivative (PI3K/HDAC dual inhibitor) | HCT116 human colon cancer xenograft model (mice) | 45.8% tumor growth inhibition. | nih.gov |

| 4-Methyl quinazoline derivative (PI3K/HDAC dual inhibitor) | HGC-27 human gastric cancer xenograft model (mice) | 62.6% tumor growth inhibition. | nih.gov |

| 2-Aryl-4-aminoquinazoline (Compound 4a) | Human epidermic carcinoma (KB) cell line | Showed good antitumor activity in vitro, suggesting potential for in vivo studies. | researchgate.net |

Computational Chemistry and in Silico Approaches in 4 Methylquinazoline 2 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for the rational design of new derivatives.

Prediction of Binding Modes and Key Interactions

Research on quinazoline-2-carboxamide (B14221085) derivatives has employed molecular docking to elucidate their binding modes within the active sites of various protein targets. These studies are critical for identifying the key amino acid residues and the types of interactions that govern the ligand's affinity and specificity.

For instance, in the pursuit of inhibitors for the bacterial efflux pump AcrB, a known contributor to multidrug resistance, docking simulations were performed on a series of 4-substituted quinazoline-2-carboxamide derivatives. These studies predicted that the compounds bind within a hydrophobic trap in the protein. nih.gov One of the most promising derivatives, A15 (a 4-morpholinoquinazoline-2-carboxamide), was identified as having a highly favorable docking score, suggesting a strong interaction within this hydrophobic pocket. nih.gov

Similarly, in the development of inhibitors for p21-activated kinase 4 (PAK4), a target in cancer therapy, a structure-based drug design (SBDD) approach was utilized. researchgate.net This began with a 2,4-diaminoquinazoline series and, guided by X-ray crystallography, led to the design of novel 4-aminoquinazoline-2-carboxamide inhibitors. researchgate.net Docking studies were instrumental in optimizing the substituents to enhance selectivity and potency. The resulting compound, 31 (CZh226) , demonstrated significant PAK4 selectivity. researchgate.net These computational predictions help to explain the structure-activity relationships (SAR) observed in biological assays.

Table 1: Examples of Molecular Docking Studies on Quinazoline-2-Carboxamide Analogs

| Compound/Series | Protein Target | Predicted Binding Site/Key Interactions | Reference |

|---|---|---|---|

| 4-Substituted quinazoline-2-carboxamide derivatives (e.g., A15) | AcrB Efflux Pump | Predicted to bind in the hydrophobic trap, similar to other known inhibitors like MBX2319. | nih.gov |

| 4-Aminoquinazoline-2-carboxamide derivatives (e.g., CZh226) | p21-Activated Kinase 4 (PAK4) | Binding guided by the shape and chemical nature of the ATP-binding pocket. Interactions optimized for selectivity against other kinases. | researchgate.net |

| 6-Methylquinazolin-4(3H)-one derivatives | BRD9 | The carbonyl group of the quinazolinone core forms a hydrogen bond with Asn100. Aromatic rings engage in π-π stacking with Tyr106 and Phe44. | researchgate.net |

Molecular Dynamics Simulations for Conformational and Binding Studies

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the ligand-protein complex over time. This technique is used to assess the stability of the binding pose, the flexibility of the complex, and to refine the understanding of intermolecular interactions.

Stability and Flexibility of 4-Methylquinazoline-2-carboxamide-Target Complexes

MD simulations are frequently performed on the most promising complexes identified through molecular docking. biointerfaceresearch.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can evaluate the stability of the predicted interactions. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound in its predicted pose. biointerfaceresearch.com

For example, in a study on novel quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors, MD simulations were run for 100 nanoseconds. biointerfaceresearch.com The protein backbone of the complexes showed minimal fluctuation, with RMSD values around 0.8 Å. The ligand RMSD for one derivative stabilized at approximately 2 Å, confirming the stability of the complex throughout the simulation. biointerfaceresearch.com Similarly, MD simulations of quinazoline-2,4,6-triamine derivatives targeting EGFR-tyrosine kinase were used to analyze the thermodynamics of binding, confirming that key hydrogen bonds with residues like Met769 were maintained with high occupancy. nih.gov

These simulations provide crucial information on the dynamic stability and flexibility of the target-ligand complex, which is essential for validating the docking results and ensuring that the designed inhibitor can form a lasting and effective interaction with its target. biointerfaceresearch.comnih.gov

Table 2: Representative Findings from MD Simulations of Quinazoline Derivatives

| Compound Class | Protein Target | Simulation Length | Key Stability Findings | Reference |

|---|---|---|---|---|

| Substituted 4-hydrazinoquinazoline (B1199610) derivatives | Phosphodiesterase 7 (PDE7) | 100 ns | Protein backbone RMSD showed insignificant fluctuation (~0.8 Å). Ligand RMSD stabilized around 2.0-2.3 Å, indicating a stable binding pose. | biointerfaceresearch.com |

| Quinazoline-2,4,6-triamine derivatives | EGFR-Tyrosine Kinase | Not specified | Confirmed that Met769 is a key residue, forming stable hydrogen bonds with high occupancy throughout the simulation. Good consistency between calculated binding energy and experimental IC50 values. | nih.gov |

| 2,4-Disubstituted quinazoline derivatives | Butyrylcholinesterase (BuChE) | Not specified | Indicated that potent compounds have favorable and stable interactions within the active site of BuChE, supporting docking results. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of untested or newly designed molecules.

Development and Validation of Predictive Models

The development of a QSAR model for quinazoline derivatives involves several steps. First, a dataset of compounds with the quinazoline scaffold and their corresponding measured biological activities (e.g., IC₅₀ values) is compiled. nih.govnih.gov Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electrostatic fields). nih.govfrontiersin.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is generated that best correlates the descriptors with the observed activity. nih.govfrontiersin.org The predictive power and robustness of the QSAR model are then rigorously assessed through internal and external validation procedures. Key statistical parameters include the coefficient of determination for the training set (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for an external test set (R²pred). researchgate.net

For example, a QSAR study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors developed a statistically significant MLR model with an R² of 0.956 and a Q² of 0.915. frontiersin.org The model revealed that specific electrotopological state descriptors were crucial for activity and indicated that an electron-withdrawing group at the 4th position of the quinazoline ring enhances inhibitory potential. frontiersin.org Another study on quinazolin-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models with high internal and external validation statistics (e.g., CoMSIA R² = 0.895, Q² = 0.599, R²pred = 0.681).

Table 3: Validation Parameters from QSAR Studies on Quinazoline Derivatives

| Quinazoline Series Target | QSAR Method | R² (Training Set) | Q² (Cross-validation) | R²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| Tyrosine Kinase (erbB-2) | MLR | 0.956 | 0.915 | 0.617 | frontiersin.org |

| EGFR Inhibitors | 3D-QSAR (CoMSIA) | 0.895 | 0.599 | 0.681 | |

| Breast Cancer (MCF-7) | Machine Learning (SVM) | 0.749 | - | 0.991 | nih.gov |

| Osteosarcoma (FGFR4) | 3D-QSAR (CoMSIA) | 0.987 | 0.630 | - |

Virtual Screening and Library Design for Novel this compound Analogs

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with rational library design, enables the efficient discovery of novel and potent analogs of this compound.

The design of new analog libraries often starts from a known active scaffold or a hit compound identified from an initial screen. researchgate.net Computational tools are then used to generate a virtual library of derivatives by systematically modifying different positions on the core structure. These virtual compounds can then be filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to high-throughput docking against the protein target.

For instance, a structure-based design strategy was successfully used to develop selective PAK4 inhibitors from a 4-aminoquinazoline-2-carboxamide scaffold. researchgate.net By analyzing the crystal structure of the target's ATP-binding pocket, researchers were able to guide the synthesis of a focused library of compounds with optimized properties. researchgate.net In another example, a collaborative virtual screening effort involving the testing of over 2 million compounds identified a 2-aryl-4-aminoquinazoline series as a promising starting point for developing drugs against Trypanosoma cruzi. nih.gov Further virtual screening of related compounds helped to refine the series and identify more potent hits. nih.gov QSAR models also play a role in library design; once a reliable model is built, it can be used to predict the activity of a virtual library of designed compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.

This integrated approach of virtual screening and library design, informed by molecular docking, MD simulations, and QSAR, provides a rational and efficient pathway to discover novel this compound analogs with improved therapeutic potential.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction for Lead Optimization

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk the development process and reduce late-stage attrition. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For the this compound scaffold and its derivatives, these predictive models are instrumental in guiding lead optimization efforts, enabling medicinal chemists to prioritize compounds with a higher probability of success in clinical development.

The lead optimization phase for this class of compounds often involves fine-tuning the structure to enhance potency and selectivity while simultaneously improving its drug-like properties. In silico ADMET prediction plays a crucial role in this iterative cycle of design, synthesis, and testing. By computationally screening virtual libraries of this compound analogs, researchers can identify potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity concerns before committing to synthetic efforts.

Detailed Research Findings

While specific in silico ADMET studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on closely related quinazolinone-2-carboxamide and 4-substituted quinazoline-2-carboxamide derivatives provides valuable insights into the computational approaches and findings relevant to this chemical class.

One study on quinazolinone-2-carboxamide derivatives as antimalarial agents highlights the use of in vitro ADMET profiling to complement their structure-activity relationship (SAR) studies. acs.org Although this study focused on experimental data, the parameters measured—such as microsomal stability, Caco-2 cell permeability, and aqueous solubility—are precisely the endpoints that in silico models aim to predict. For instance, representative compounds from their series demonstrated good permeability, a key factor for oral absorption. acs.org The prediction of such properties for novel analogs of this compound would be a standard step in a modern lead optimization campaign.

Another investigation into 4-substituted quinazoline-2-carboxamide derivatives as inhibitors of the AcrB efflux pump in bacteria utilized molecular docking simulations to predict binding interactions. unisa.edu.au Favorable docking scores for certain derivatives suggested a strong potential for target engagement. unisa.edu.au Such computational techniques are often run in parallel with ADMET predictions to ensure that compounds with good target affinity also possess favorable pharmacokinetic profiles. For example, a lead compound might be flagged for further development if it shows both a high docking score and is predicted to have good oral bioavailability and low toxicity.

The general approach involves using a variety of computational models, each designed to predict a specific ADMET parameter. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or structure-activity relationship (SAR) analysis to make predictions based on the chemical structure of a new compound.

Interactive Data Tables

The following tables represent a hypothetical in silico ADMET profile for this compound and its derivatives, based on the types of data typically generated in computational studies of related quinazoline compounds. The values presented are illustrative and serve to demonstrate the application of these predictive tools.

Table 1: Predicted Physicochemical and Absorption Properties

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Human Intestinal Absorption (%) |

| This compound | 187.19 | 1.5 | 71.3 | > 90 |

| Derivative A | 250.25 | 2.8 | 85.6 | > 90 |

| Derivative B | 312.33 | 3.5 | 92.1 | ~ 85 |

Table 2: Predicted Distribution and Metabolism Properties

| Compound | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted CYP2D6 Inhibition | Predicted CYP3A4 Inhibition |

| This compound | Low | Non-inhibitor | Non-inhibitor |

| Derivative A | Low | Inhibitor | Non-inhibitor |

| Derivative B | Moderate | Inhibitor | Inhibitor |

Table 3: Predicted Toxicity

| Compound | Predicted Ames Mutagenicity | Predicted Hepatotoxicity |

| This compound | Non-mutagen | Low Risk |

| Derivative A | Non-mutagen | High Risk |

| Derivative B | Mutagen | High Risk |

These tables illustrate how in silico tools can quickly profile a series of compounds, allowing researchers to identify potential issues. For example, while Derivative B might have desirable potency, its predicted mutagenicity and potential for drug-drug interactions (CYP inhibition) would likely lead to its de-prioritization. Conversely, the parent compound, this compound, shows a favorable predicted profile, making it a more attractive starting point for further optimization.

Advanced Analytical Characterization in 4 Methylquinazoline 2 Carboxamide Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivativesnih.govnih.govnih.gov

Spectroscopic methods are indispensable for confirming the chemical identity of newly synthesized 4-methylquinazoline-2-carboxamide derivatives. These techniques provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the characterization of this compound derivatives. nih.govnih.gov

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in a series of 2-methylquinazolin-4(3H)-one derivatives, the methyl group protons typically appear as a singlet around 2.11-2.20 ppm. researchgate.net Aromatic protons on the quinazoline (B50416) ring and any substituted phenyl groups display characteristic multiplets in the downfield region. researchgate.net

¹³C NMR spectra reveal the carbon skeleton of the molecule. In the same series of 2-methylquinazolin-4(3H)-ones, the methyl carbon resonates at approximately 23.4-25.4 ppm, while the carbonyl carbon of the quinazolinone ring appears around 161 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 2-Methylquinazolin-4(3H)-one Derivatives researchgate.netClick on the headers to sort the data.

Mass Spectrometry (HRMS)nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of novel this compound derivatives with high accuracy. nih.gov This technique provides the exact mass of the molecule, which can be used to confirm its molecular formula. For instance, the positive ion ESI-MS spectrum of a ruthenium complex containing a pyrazine-carboxamide ligand showed a base peak corresponding to the protonated molecular ion [M+H]⁺. nih.gov In the study of impurities in 2-chloromethyl-4-methyl quinazoline, mass spectrometry has been highlighted as an increasingly important tool for analysis. google.com

Infrared (IR) Spectroscopynih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. biointerfaceresearch.com In the case of this compound derivatives, characteristic vibrational frequencies are observed for key functional groups. For example, in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the N-H, C=O, C-N, and C=S stretching vibrations were observed at 3237 cm⁻¹, 1683 cm⁻¹, 1329 cm⁻¹, and 1154 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for a Thiourea (B124793) Benzamide (B126) Derivative researchgate.netClick on the headers to sort the data.

Chromatographic Methods for Purity Assessment and Separationresearchgate.net

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating mixtures of compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. google.com A reverse-phase HPLC (RP-HPLC) method has been developed and validated to determine the purity of 2-(chloromethyl)-4-methylquinazoline (B46745), a key starting material for the synthesis of the antidiabetic drug linagliptin. researchgate.net This method is designed to ensure that the levels of unknown and known impurities are below the limits set by the International Council for Harmonisation (ICH) guidelines. researchgate.net The retention time of the main compound and any impurities are key parameters in these analyses. researchgate.net Gas chromatography (GC) is another chromatographic technique that can be used for impurity analysis. google.com

X-ray Crystallography for Solid-State Structure Determination (if applicable to novel derivatives)

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique is particularly valuable for confirming the stereochemistry and conformation of novel derivatives. For a thiourea benzamide derivative, single-crystal X-ray analysis confirmed its structure. researchgate.net The crystal data, including unit cell dimensions and space group, are determined, and the structure is solved and refined to provide precise bond lengths and angles. researchgate.netresearchgate.net In the study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, X-ray diffraction established that the molecule exists as an endo isomer and the single crystal is a racemate of two enantiomeric endo stereomers. researchgate.net This level of structural detail is invaluable for understanding intermolecular interactions in the solid state and for guiding further drug design efforts. mdpi.comnih.gov

Table 3: Mentioned Compounds

Future Perspectives and Emerging Research Directions for 4 Methylquinazoline 2 Carboxamide

Exploration of New Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes is paramount to exploring the full potential of 4-methylquinazoline-2-carboxamide derivatives. While classical methods for quinazoline (B50416) synthesis exist, contemporary research is focused on creating more sustainable, efficient, and versatile strategies.

Recent advancements in synthetic organic chemistry offer promising avenues. nih.govmdpi.com For instance, metal-catalyzed C-H functionalization reactions are being explored to directly introduce substituents onto the quinazoline core, offering a more atom-economical approach compared to traditional multi-step syntheses. nih.gov The use of microwave-assisted organic synthesis has also gained traction, as it can significantly reduce reaction times and improve yields. nih.gov

A notable development is the synthesis of 4-substituted quinazoline-2-carboxamide (B14221085) derivatives targeting the AcrB protein in bacteria. nih.gov In this study, novel derivatives were synthesized and evaluated for their ability to inhibit this efflux pump, which is a key mechanism of multidrug resistance in Gram-negative bacteria. nih.gov This highlights a synthetic strategy geared towards a specific biological application.

Future synthetic explorations could focus on:

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and are scalable for industrial production.

Photoredox Catalysis: This approach uses visible light to initiate chemical reactions, providing a milder and more environmentally friendly alternative to traditional methods.

Enzymatic Synthesis: Biocatalysis can offer high stereo- and regioselectivity, which is crucial for producing specific isomers with desired biological activities.

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The integration of combinatorial chemistry with high-throughput screening (HTS) is a powerful engine for modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. wikipedia.orgcombichemistry.com This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of the this compound scaffold.

Combinatorial chemistry allows for the systematic modification of different parts of the molecule. wikipedia.org For this compound, this could involve varying the substituents on the phenyl ring, the carboxamide group, and the methyl group at position 4. By creating a diverse library of analogues, researchers can quickly identify key structural features responsible for a particular biological activity.

HTS platforms can then be used to screen these libraries against a wide range of biological targets. combichemistry.comembopress.org This has been successfully applied to identify novel inhibitors for various diseases. For example, a collaborative virtual screening effort identified a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

A study on 4-substituted quinazoline-2-carboxamide derivatives as AcrB inhibitors identified 19 compounds that could reduce the minimum inhibitory concentration (MIC) of antibiotics by 2- to 16-fold. nih.gov This demonstrates the power of screening a focused library to find potent modulators of a specific biological target.

Table 1: High-Throughput Screening of 4-Substituted Quinazoline-2-Carboxamide Derivatives as AcrB Inhibitors

| Compound ID | Potentiation of Antibiotic Activity (fold reduction in MIC) |

| A1 | 4 |

| A5 | 8 |

| A15 | 16 |

| B2 | 2 |

| B7 | 4 |

This table is a representative example based on the findings that multiple compounds showed a 2- to 16-fold reduction in MIC. nih.gov The specific compound IDs are illustrative.

Diversification of Biological Targets for this compound Derivatives

While quinazolines are well-known for their anticancer properties, particularly as tyrosine kinase inhibitors, the this compound scaffold holds promise for a much wider range of therapeutic applications. nih.govmdpi.com Current and future research is aimed at diversifying the biological targets for this class of compounds.

Recent studies have already demonstrated the potential of these derivatives beyond oncology:

Antimicrobial Agents: As mentioned, derivatives of 4-substituted quinazoline-2-carboxamide are being investigated as inhibitors of the bacterial efflux pump AcrB, which could help reverse multidrug resistance. nih.gov Further modifications to the quinazoline core have also yielded compounds with broad-spectrum antibacterial activity. nih.gov

Translocator Protein (TSPO) Ligands: A series of 4-phenylquinazoline-2-carboxamides were designed and synthesized as potent ligands for the 18 kDa translocator protein (TSPO). nih.gov TSPO is implicated in a variety of neurological and inflammatory disorders, opening up new therapeutic avenues for these compounds. nih.gov

Dual PI3K and HDAC Inhibitors: In the realm of oncology, researchers are developing 4-methyl quinazoline derivatives that can simultaneously target multiple pathways. One study reported on derivatives that act as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant in vivo anticancer efficacy. nih.gov

FLT3 Inhibitors: A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have been identified as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Antifungal Agents: Novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been designed and shown to have antifungal activity against Rhizoctonia solani. mdpi.com

Future research will likely explore the activity of this compound derivatives against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases.

Table 2: Investigated and Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference |

| Enzymes | AcrB Efflux Pump | Infectious Diseases | nih.gov |

| Phosphoinositide 3-Kinases (PI3K) | Oncology | nih.gov | |

| Histone Deacetylases (HDAC) | Oncology | nih.gov | |

| FMS-like Tyrosine Kinase 3 (FLT3) | Oncology | nih.gov | |

| Protein Kinase CK2 | Viral Infections | nih.gov | |

| Receptors | Translocator Protein (TSPO) | Neurology, Inflammation | nih.gov |

| Other | Tubulin | Oncology | nih.gov |

Development of Advanced Prodrug Strategies for Quinazoline-Based Compounds

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. rsc.org This strategy can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, and off-target toxicity. rsc.org While specific examples for this compound are still emerging, the development of advanced prodrug strategies for quinazoline-based compounds is an active area of research.

One common approach is to attach a promoiety to the parent drug that is cleaved by specific enzymes that are overexpressed in the target tissue, such as a tumor. nih.gov For quinazoline derivatives, the carboxamide group could be a potential site for modification to create a prodrug. For example, it could be linked to a solubilizing group that is cleaved in the acidic tumor microenvironment or by tumor-specific enzymes.

Another strategy involves designing prodrugs that are substrates for specific drug transporters to enhance their uptake into target cells. This approach has been explored for other classes of compounds and could be adapted for quinazolines.

Future research in this area for this compound could involve:

Enzyme-activatable prodrugs: Designing prodrugs that are selectively activated by enzymes present in cancer cells or at the site of infection.

Antibody-drug conjugates (ADCs): Linking a potent quinazoline derivative to a monoclonal antibody that targets a specific cell surface antigen.

Nanoparticle-based delivery systems: Encapsulating the drug or its prodrug in nanoparticles to improve its pharmacokinetic profile and targetability.

Application of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. arxiv.orgnih.gov These computational tools are being increasingly applied to the rational design of novel quinazoline derivatives.

ML models can be trained on existing data to predict the biological activity of new compounds, saving time and resources compared to traditional screening methods. mdpi.comnih.gov For this compound, ML could be used to:

Predict bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogues against various biological targets.

Optimize ADMET properties: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide the design of compounds with better drug-like characteristics.

De novo drug design: Use generative models to design entirely new molecules with desired properties based on the this compound scaffold.

The combination of AI/ML with other computational methods, such as molecular docking and molecular dynamics simulations, can provide a powerful platform for the rational design of the next generation of quinazoline-based therapeutics. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.